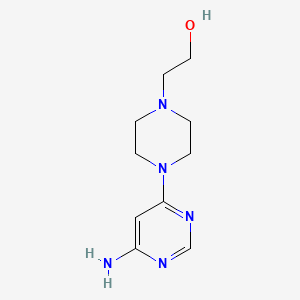

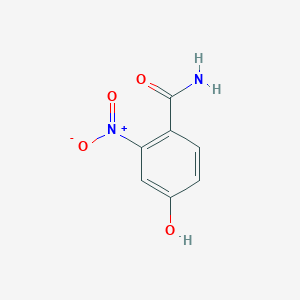

4-Hydroxy-2-nitrobenzamide

Übersicht

Beschreibung

Synthesis Analysis

Benzamides, including 4-Hydroxy-2-nitrobenzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The prepared catalyst provides active sites for the synthesis of benzamides .

Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2-nitrobenzamide is C7H6N2O4 . Its average mass is 182.133 Da and its mono-isotopic mass is 182.032761 Da .

Chemical Reactions Analysis

Benzamides, including 4-Hydroxy-2-nitrobenzamide, are used widely in various organic transformations . They are used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Physical And Chemical Properties Analysis

4-Hydroxy-2-nitrobenzamide is a pale yellow crystalline solid. It is slightly soluble in water and highly soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

4-Hydroxy-2-nitrobenzamide: plays a crucial role in the synthesis of various pharmaceutical compounds. Its structure is often used as a building block for creating bioactive molecules, particularly in the development of new drugs . The nitro group within its structure is especially significant in pharmaceutical chemistry due to its diverse biological activities and its ability to act as a pharmacophore, which can impart specific physiological effects to a molecule .

Agricultural Chemicals

In agriculture, 4-Hydroxy-2-nitrobenzamide derivatives may be explored for their potential use as intermediates in the synthesis of agrochemicals. These compounds could be utilized to develop new pesticides or herbicides, contributing to more effective crop protection strategies .

Material Science

The compound’s involvement in the synthesis of hybrid materials and polymers extends its applications to material science. It can contribute to the creation of novel materials with specific properties, such as enhanced durability or specialized functionalities .

Environmental Applications

Research into the environmental applications of 4-Hydroxy-2-nitrobenzamide includes its potential use in green chemistry. The compound could be involved in the development of eco-friendly synthetic pathways, reducing the environmental impact of chemical processes .

Medical Research

In medical research, 4-Hydroxy-2-nitrobenzamide and its derivatives are being studied for their antimicrobial properties. They have shown varying degrees of antibacterial activity, which could lead to the development of new antimicrobial agents .

Chemical Industry

The chemical industry could utilize 4-Hydroxy-2-nitrobenzamide in the synthesis of benzamide derivatives, which are widely used in the production of plastics, papers, and rubber. The compound’s derivatives also show potential for use as antiplatelet agents .

Safety And Hazards

4-Hydroxy-2-nitrobenzamide may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, to use personal protective equipment as required, and to wash face, hands, and any exposed skin thoroughly after handling .

Eigenschaften

IUPAC Name |

4-hydroxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(10)3-6(5)9(12)13/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZJNCZYQPXOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-nitrobenzamide | |

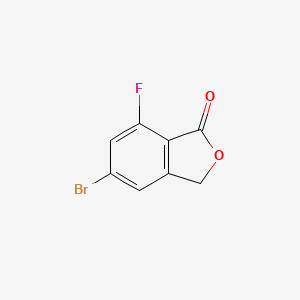

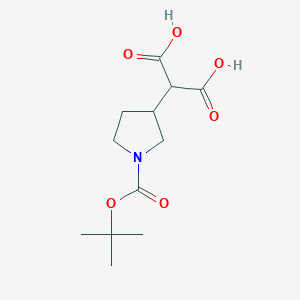

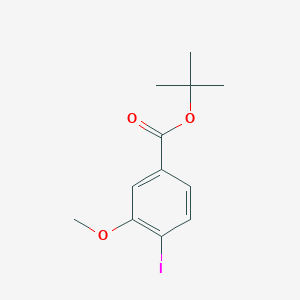

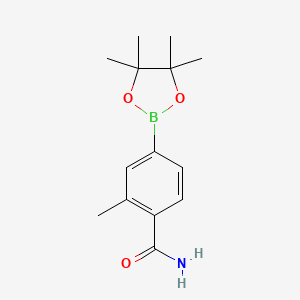

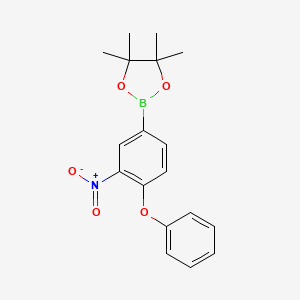

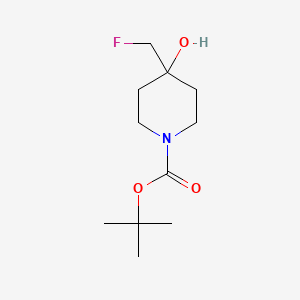

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

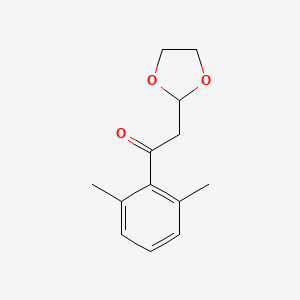

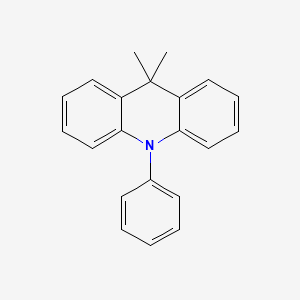

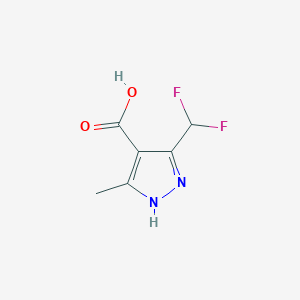

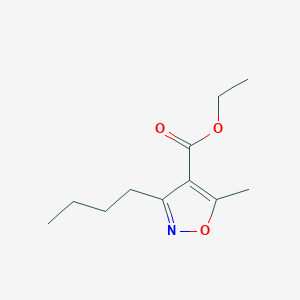

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)

![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)